

# **Application Note: Simultaneous Estimation of Teneligliptin and Metformin by RP-HPLC**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | (2S,4R)-Teneligliptin |           |
| Cat. No.:            | B565909               | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the simultaneous quantification of Teneligliptin and Metformin in bulk and pharmaceutical dosage forms using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

#### Introduction

Teneligliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor, and Metformin is a biguanide, both widely used in the management of type 2 diabetes mellitus.[1] A combination of these two drugs provides a synergistic effect in controlling blood glucose levels.[2] The development of a simple, rapid, and reliable analytical method for their simultaneous estimation is crucial for routine quality control and stability studies of their combined dosage forms. This application note describes a validated RP-HPLC method for the simultaneous determination of Teneligliptin and Metformin.

## **Principle**

The method is based on the separation of Teneligliptin and Metformin on a C18 reversed-phase column with a suitable mobile phase. The detection is carried out using a UV detector at a wavelength where both drugs exhibit significant absorbance. The concentration of each drug is determined by comparing the peak area of the sample with that of the standard.

## **Experimental**



## **Instrumentation and Chromatographic Conditions**

A summary of the instrumentation and optimized chromatographic conditions is presented in the table below.

| Parameter            | Recommended Conditions                                                                                      |
|----------------------|-------------------------------------------------------------------------------------------------------------|
| HPLC System          | Gradient HPLC System with UV-Visible or PDA Detector                                                        |
| Column               | Kromasil C18 (250 x 4.6 mm, 5 $\mu$ m) or Inertsil ODS C8 (250 x 4.6 mm, 5 $\mu$ m)                         |
| Mobile Phase         | Varies by method, e.g.,<br>Buffer:Acetonitrile:Methanol (65:25:10, v/v/v) or<br>50% Buffer:50% Acetonitrile |
| Flow Rate            | 1.0 mL/min                                                                                                  |
| Detection Wavelength | 240 nm or 254 nm                                                                                            |
| Injection Volume     | 10 μL                                                                                                       |
| Column Temperature   | 30°C or Ambient                                                                                             |
| Diluent              | Mobile Phase                                                                                                |

Note: The specific mobile phase composition and detection wavelength may be optimized based on the available instrumentation and column chemistry to achieve the best separation and sensitivity.

## **Preparation of Solutions**

#### 3.2.1. Standard Stock Solution

- Accurately weigh and transfer 20 mg of Teneligliptin and 500 mg of Metformin working standards into a 100 mL volumetric flask.
- Add about 70 mL of diluent (mobile phase) and sonicate for 15-20 minutes to dissolve the standards completely.



 Make up the volume to 100 mL with the diluent to obtain a standard stock solution containing 200 μg/mL of Teneligliptin and 5000 μg/mL of Metformin.[3]

#### 3.2.2. Working Standard Solution

- Pipette 1.0 mL of the standard stock solution into a 10 mL volumetric flask.
- Dilute to the mark with the diluent to get a final concentration of 20 μg/mL of Teneligliptin and 500 μg/mL of Metformin.[3]

#### 3.2.3. Sample Preparation (from Tablet Dosage Form)

- · Weigh and powder 20 tablets.
- Accurately weigh a quantity of the powder equivalent to 20 mg of Teneligliptin and 500 mg of Metformin and transfer it to a 100 mL volumetric flask.[3]
- Add approximately 70 mL of diluent and sonicate for 25-30 minutes with intermittent shaking to ensure complete extraction of the drugs.[3]
- Make up the volume to 100 mL with the diluent.
- Filter the solution through a 0.45 μm syringe filter.
- Pipette 1.0 mL of the filtered solution into a 10 mL volumetric flask and dilute to the mark with the diluent.

## **Method Validation Summary**

The developed RP-HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The summary of validation parameters is presented below.



| Validation Parameter                | Teneligliptin       | Metformin          |
|-------------------------------------|---------------------|--------------------|
| Linearity Range (μg/mL)             | 5 - 30[3][4]        | 125 - 750[3][4]    |
| Correlation Coefficient (r²)        | > 0.999[5]          | > 0.998[5]         |
| Accuracy (% Recovery)               | 99.86% - 100.64%[5] | 99.86% - 99.97%[5] |
| Precision (%RSD)                    | < 2.0[5][6]         | < 2.0[5][6]        |
| Limit of Detection (LOD) (μg/mL)    | ~3.02[5]            | ~3.00[5]           |
| Limit of Quantitation (LOQ) (μg/mL) | ~10.00[5]           | ~9.98[5]           |
| Retention Time (min)                | 2.842 - 5.148       | 2.017 - 3.608      |

The retention times can vary depending on the specific column and mobile phase used.

# **Experimental Protocol Workflow**



Click to download full resolution via product page



Caption: Experimental workflow for the simultaneous estimation of Teneligliptin and Metformin by RP-HPLC.

## **System Suitability**

Before sample analysis, the chromatographic system must be equilibrated by pumping the mobile phase for at least 30 minutes. System suitability is evaluated by injecting the working standard solution five times. The acceptance criteria are as follows:

- Tailing Factor: Not more than 2.0 for both peaks.
- Theoretical Plates: Not less than 2000 for both peaks.
- %RSD of Peak Areas: Not more than 2.0%.

#### **Calculation**

The concentration of Teneligliptin and Metformin in the sample can be calculated using the following formula:

% Assay = (AT / AS) \* (WS / DS) \* (P / 100) \* (Avg. Wt. / Label Claim) \* 100

#### Where:

- AT = Average peak area of the drug in the sample solution
- AS = Average peak area of the drug in the standard solution
- WS = Weight of the working standard (mg)
- DS = Dilution factor of the standard solution
- P = Purity of the working standard
- Avg. Wt. = Average weight of the tablets (mg)
- Label Claim = Amount of drug as per the label (mg)



## **Signaling Pathway Diagram**

The following diagram illustrates the logical relationship in the method development and validation process.



Click to download full resolution via product page

Caption: Logical flow from method development to validation and application for drug analysis.

## Conclusion



The described RP-HPLC method is simple, accurate, precise, and robust for the simultaneous estimation of Teneligliptin and Metformin in their combined pharmaceutical dosage form. The method is suitable for routine quality control analysis. The validation results confirm that the method is in accordance with ICH guidelines.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. rp-hplc-method-development-and-validation-of-teneligliptin-and-metformin-in-pharmaceutical-dosage-forms Ask this paper | Bohrium [bohrium.com]
- 2. ijfmr.com [ijfmr.com]
- 3. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iajpr.com [iajpr.com]
- 6. rjptonline.org [rjptonline.org]
- To cite this document: BenchChem. [Application Note: Simultaneous Estimation of Teneligliptin and Metformin by RP-HPLC]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b565909#simultaneous-estimation-of-teneligliptin-and-metformin-by-rp-hplc]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com